![molecular formula C25H25FN4O3 B2992995 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 1010863-12-3](/img/structure/B2992995.png)
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
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Scientific Research Applications
Generation of Diverse Compounds
A study by Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene for generating a structurally diverse library of compounds. This process involved reactions with various amines and alkylation, leading to the production of compounds including ketones, pyrroles, and indoles (Roman, 2013).
Synthesis and Characterization
Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used quantum chemical calculations for its characterization. This process is significant for understanding the properties and potential applications of such compounds (Singh, Rawat, & Sahu, 2014).
Fluorescent Probes
Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the detection of carbon dioxide. These probes demonstrate potential applications in biological and medical fields due to their selective and real-time detection capabilities (Wang et al., 2015).
Antipsychotic Agents
Wise et al. (1987) synthesized a series of compounds with potential antipsychotic effects. These compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed promising results in animal behavioral tests and could offer new avenues in antipsychotic drug development (Wise et al., 1987).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives and their antioxidant, antitumor, and antimicrobial activities. This highlights the potential of such compounds in the development of new therapeutic agents (El‐Borai et al., 2013).
Large Stokes Shift Fluorescent Dyes
Rihn et al. (2012) synthesized derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which exhibited large Stokes shifts and bright fluorescence. These compounds have potential applications in imaging and sensing technologies (Rihn et al., 2012).
Synthesis of Heterocyclic Systems
Vydzhak and Panchishyn (2010) developed a synthesis route for a range of heterocyclic compounds, demonstrating the versatility and potential of such chemical processes in pharmaceutical and material sciences (Vydzhak & Panchishyn, 2010).
Spectroscopic Analysis and Molecular Interactions
Singh et al. (2013) conducted a comprehensive spectroscopic analysis of a synthesized compound, providing insights into molecular interactions and electronic properties. This type of analysis is crucial for understanding the behavior of chemical compounds in various applications (Singh et al., 2013).
Crystal Structure and DFT Study
Zhou et al. (2017) determined the crystal structure of a specific compound and used Density Functional Theory (DFT) for further analysis. Such studies are essential for the design of materials and drugs with specific properties (Zhou et al., 2017).
Biomedical Applications
Galunov et al. (2003) investigated the spectral properties of certain compounds and their potential as fluorescent markers in biomedical applications. The development of such markers is crucial for medical diagnostics and research (Galunov et al., 2003).
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-16-19(15-27-30(16)17-9-5-4-6-10-17)23(31)21-22(18-11-7-8-12-20(18)26)29(14-13-28(2)3)25(33)24(21)32/h4-12,15,22,31H,13-14H2,1-3H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIFNVYCRFERIK-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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